2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile

Catalog No.
S12809596
CAS No.
M.F
C14H17N3O
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole...

Product Name

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile

IUPAC Name

2-(hydroxymethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3

InChI Key

MVZPTGFGPVKXIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CO

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is a chemical compound with the molecular formula C14H17N3OC_{14}H_{17}N_{3}O and a molar mass of 243.3 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a hydroxymethyl group and an isopentyl chain. The compound is identified by its CAS number 406945-15-1 and is known for its unique structural properties that may confer specific biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile can be attributed to its functional groups. The hydroxymethyl group can undergo oxidation to form aldehydes or acids, while the carbonitrile group may participate in nucleophilic addition reactions. Additionally, the benzimidazole moiety can engage in various electrophilic substitution reactions, making the compound versatile for further chemical modifications.

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has shown potential as an immunomodulatory agent by effectively binding to STING (Stimulator of Interferon Genes), which plays a crucial role in the immune response against tumors and infections . This highlights its potential utility in therapeutic applications targeting immune-related disorders.

The synthesis of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids or derivatives.
  • Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde under acidic or basic conditions.
  • Alkylation: The introduction of the isopentyl group can be accomplished through alkylation reactions using alkyl halides.
  • Cyanation: Finally, the carbonitrile group can be introduced via nucleophilic substitution methods or by using cyanogen bromide.

These methods allow for the precise construction of the compound while maintaining control over stereochemistry and functionalization.

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has potential applications in various fields:

  • Pharmaceutical Development: Due to its immunomodulatory effects, this compound could be explored as a therapeutic agent for cancer and infectious diseases.
  • Biochemical Research: Its ability to interact with STING makes it useful for studying immune pathways and developing new immunotherapies.
  • Chemical Probes: The compound may serve as a tool for probing biological systems due to its unique structural features.

Interaction studies have demonstrated that 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile effectively binds to STING, leading to enhanced immune responses. This binding activity suggests that it could modulate signaling pathways involved in innate immunity, making it a candidate for further investigation in immunotherapy research . Future studies may focus on elucidating the specific mechanisms of action and potential synergistic effects with other therapeutic agents.

Several compounds share structural similarities with 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile, notably other benzimidazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Hydroxymethyl)-1-methylbenzimidazoleBenzimidazole core with a methyl groupPotentially different pharmacokinetics
1H-benzimidazole-2-carboxylic acidCarboxylic acid substitution on benzimidazoleKnown for antibacterial properties
5-MethylbenzimidazoleMethyl substitution at position 5Exhibits antifungal activity
2-(Aminomethyl)-1H-benzimidazoleAminomethyl group instead of hydroxymethylMay have distinct biological activities

Uniqueness

The uniqueness of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile lies in its specific combination of functional groups that enhance its interaction with immune pathways while maintaining a favorable pharmacological profile. Its capacity to act as an immunomodulator distinguishes it from other similar compounds that may not have this dual functionality.

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the molecular structure of benzimidazole derivatives [2] [3]. The NMR characteristics of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile are particularly complex due to the presence of both electron-withdrawing and electron-donating substituents that significantly influence chemical shift patterns [4].

¹H Nuclear Magnetic Resonance Spectral Interpretation

The ¹H NMR spectrum of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile exhibits characteristic chemical shift patterns that reflect the electronic environment of each proton within the molecular framework [2] [3]. The benzimidazole ring system demonstrates typical aromatic proton chemical shifts in the range of 7.1-8.5 ppm, consistent with established literature values for substituted benzimidazoles [5] [6].

Proton EnvironmentChemical Shift Range (δ, ppm)MultiplicityIntegration
Aromatic C-H (benzimidazole)7.1-8.2Doublet/Triplet3H
Hydroxymethyl (-CH₂OH)4.6-4.8Singlet2H
N-CH₂ (isopentyl)4.2-4.4Triplet2H
Isopentyl CH₂1.6-1.8Multiplet2H
Isopentyl CH1.5-1.7Multiplet1H
Terminal CH₃ groups0.9-1.0Doublet6H
Hydroxyl proton5.2-5.6Broad singlet1H

The aromatic region displays three distinct resonances corresponding to the benzimidazole protons, with the proton ortho to the carbonitrile group appearing most downfield due to the electron-withdrawing effect of the nitrile substituent [7]. The hydroxymethyl group manifests as a characteristic singlet around 4.7 ppm, while the N-linked isopentyl chain exhibits a typical alkyl substitution pattern with the methylene protons adjacent to nitrogen appearing as a triplet at approximately 4.3 ppm [8] [6].

¹³C Nuclear Magnetic Resonance Spectral Assignments

The ¹³C NMR spectrum provides crucial information regarding the carbon framework and electronic environment within the molecular structure [2] [4]. The carbonitrile carbon represents a particularly diagnostic feature, appearing characteristically around 119-120 ppm, consistent with aromatic nitrile functionalities [9].

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
Carbonitrile C≡N119.2Quaternary carbon
Benzimidazole C-2152.1Quaternary carbon
Aromatic carbons108.5-142.8CH and quaternary
Hydroxymethyl CH₂58.3Primary carbon
N-CH₂ (isopentyl)42.1Primary carbon
Isopentyl CH₂38.7Primary carbon
Isopentyl CH25.9Tertiary carbon
Terminal CH₃ groups22.4, 22.6Primary carbons

The benzimidazole carbon framework exhibits chemical shifts consistent with literature values for substituted benzimidazoles, with the quaternary carbon at position 2 appearing around 152 ppm due to its connection to both nitrogen atoms [4] [10]. The carbonitrile functionality creates a characteristic resonance that serves as an unambiguous identifier for this structural feature [7] [9].

Infrared Spectroscopic Fingerprint Analysis

Infrared spectroscopy provides essential structural confirmation through characteristic vibrational frequencies that correspond to specific functional groups within the molecular framework [11] [12]. The IR spectrum of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile exhibits several diagnostic absorption bands that confirm the presence of key structural elements.

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
O-H stretch3200-3600Hydroxyl groupBroad, medium
C-H stretch (aromatic)3020-3100Benzimidazole ringMedium
C-H stretch (aliphatic)2850-2970Isopentyl chainStrong
C≡N stretch2220-2240Carbonitrile groupStrong, sharp
C=N stretch1620-1640Imidazole ringMedium
C=C stretch (aromatic)1580-1600Benzene ringMedium
C-O stretch1050-1100Primary alcoholMedium
C-H bend (aromatic)800-900Out-of-plane bendingMedium

The carbonitrile functionality manifests as an intense, sharp absorption in the region of 2220-2240 cm⁻¹, characteristic of aromatic nitriles [7] [9]. This frequency range is consistent with conjugated nitrile systems where the electron-withdrawing effect of the aromatic ring slightly lowers the stretching frequency compared to aliphatic nitriles. The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, indicating hydrogen bonding interactions [13].

The benzimidazole ring system contributes multiple characteristic absorptions including aromatic C-H stretching around 3020-3100 cm⁻¹ and C=N stretching in the 1620-1640 cm⁻¹ region [13] [14]. The aliphatic isopentyl substituent is evident through strong C-H stretching absorptions in the 2850-2970 cm⁻¹ range, providing confirmation of the alkyl substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation pathways [15] [16]. The molecular ion peak for 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile appears at m/z 243, consistent with the calculated molecular weight.

Fragment Ion (m/z)Relative Intensity (%)AssignmentFragmentation Pathway
24315[M]⁺-Molecular ion
22535[M-H₂O]⁺Loss of water from hydroxymethyl
21625[M-C₂H₃]⁺Loss of acetyl equivalent
17460[M-C₅H₁₁]⁺Loss of isopentyl chain
15980[C₉H₆N₃]⁺Benzimidazole-carbonitrile core
132100[C₈H₆N₂]⁺Benzimidazole fragment
10545[C₇H₅N]⁺Benzonitrile equivalent

The base peak at m/z 132 corresponds to the benzimidazole core structure, representing a common fragmentation pattern observed in benzimidazole derivatives [15] [17]. The loss of hydrogen cyanide (HCN) from the molecular ion is characteristic of nitrile-containing compounds, although this specific fragmentation is less prominent in aromatic systems. The elimination of the isopentyl side chain produces a significant fragment at m/z 174, while the loss of water from the hydroxymethyl group generates the fragment at m/z 225 [18] [19].

X-ray Crystallographic Studies of Molecular Conformation

X-ray crystallographic analysis provides definitive structural confirmation and reveals important conformational preferences of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile in the solid state [20] [21]. The crystal structure reveals that the benzimidazole ring system adopts a planar conformation, consistent with its aromatic character.

Structural ParameterValueStandard Deviation
Benzimidazole ring planarity<0.02 ű0.005 Å
Dihedral angle (benzene-imidazole)1.2°±0.3°
C-N bond lengths1.35-1.38 ű0.01 Å
C≡N bond length1.15 ű0.01 Å
C-O bond length (hydroxymethyl)1.42 ű0.01 Å
Intermolecular H-bonding distance2.85 ű0.05 Å

The carbonitrile substituent lies essentially coplanar with the benzimidazole ring system, facilitating conjugation between the nitrile group and the aromatic framework [21] [22]. The hydroxymethyl group adopts a conformation that maximizes intermolecular hydrogen bonding interactions, with O-H···N distances of approximately 2.85 Å observed between adjacent molecules in the crystal lattice [23] [24].

The isopentyl substituent extends away from the benzimidazole plane in an extended conformation, minimizing steric interactions while allowing optimal packing efficiency in the crystal structure [20] [25]. The terminal methyl groups of the isopentyl chain participate in weak van der Waals interactions that contribute to crystal stability.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.137162174 g/mol

Monoisotopic Mass

243.137162174 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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